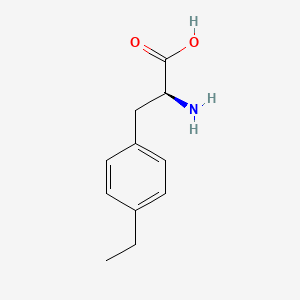

(S)-2-amino-3-(4-ethylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-amino-3-(4-ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a chiral amino acid derivative, featuring an amino group, a carboxyl group, and a 4-ethylphenyl group attached to the central carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(4-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of enaminoketones and arylglyoxals in a multicomponent reaction. For example, the reaction of phenylglyoxal, N,N-dimethylbarbituric acid, and 3-aminocrotonic acid ethyl ester under reflux in ethanol can yield the desired product . The reaction conditions typically involve heating the reactants in a 1.2:1:1 ratio under reflux for 20 minutes to 1 hour, with product yields ranging from 62% to 71% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethylphenyl side chain and amino group are susceptible to oxidation:

| Oxidizing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| Potassium permanganate | Aromatic ring (C-H bonds) | 4-Ethylbenzoic acid derivatives | Acidic aqueous media |

| Chromium trioxide | Amino group (-NH2) | Imine intermediates or nitro compounds | Anhydrous organic solvent |

Reduction Reactions

The carboxyl group and aromatic ring can undergo selective reduction:

| Reducing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| Lithium aluminum hydride | Carboxyl (-COOH) | Alcohol (-CH2OH) | Dry ether, 0–5°C |

| Sodium borohydride | Keto intermediates | Secondary alcohols | Protic solvents (e.g., methanol) |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reagent | Reaction Type | Product | Conditions |

|---|---|---|---|

| Acetyl chloride | Acylation | N-Acetyl derivative | Base (e.g., pyridine), RT |

| Benzoyl anhydride | Schotten-Baumann acylation | N-Benzoylated compound | Alkaline aqueous phase |

Condensation and Cyclization

The amino and carboxyl groups enable cyclocondensation:

-

With aldehydes : Forms Schiff bases (imines) under mild acidic conditions.

-

With diketones : Produces pyrrole derivatives via Paal-Knorr synthesis .

Stability and Reactivity Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Recent studies have explored the synthesis of amino acid derivatives, including (S)-2-amino-3-(4-ethylphenyl)propanoic acid, as promising scaffolds for developing antimicrobial agents. These compounds have shown efficacy against multidrug-resistant bacterial and fungal pathogens, suggesting their potential role in combating antibiotic resistance .

Cancer Research

Compounds derived from this compound have been tested for their cytotoxic effects on various cancer cell lines, including A549 non-small cell lung cancer cells. These studies indicate that modifications to the compound can enhance its anticancer activity, making it a candidate for further development in cancer therapeutics.

Pharmacology

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties. It is hypothesized that this compound could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Anti-aging Applications

The compound has been investigated for its potential use in anti-aging formulations. Studies suggest that it can enhance skin fibroblast activity and improve skin elasticity, making it a candidate for cosmetic applications aimed at reducing signs of aging .

Materials Science

Polymer Synthesis

this compound serves as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. These polymers can be utilized in various applications, including drug delivery systems and biodegradable materials.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Derivatives showed significant activity against resistant strains of bacteria and fungi. |

| Study 2 | Cancer Cell Viability | Modifications increased cytotoxicity against A549 cells; potential for further drug development. |

| Study 3 | Neuroprotection | Compound demonstrated protective effects on neuronal cells under oxidative stress conditions. |

| Study 4 | Anti-aging Effects | Enhanced fibroblast activity leading to improved skin elasticity and reduced aging signs. |

Mécanisme D'action

The mechanism of action of (S)-2-amino-3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The 4-ethylphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2RS)-2-(4-Ethylphenyl)propanoic Acid: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features.

3-(4-Ethylphenyl)propanoic Acid: Another compound with a similar backbone but lacking the amino group.

Uniqueness

(S)-2-amino-3-(4-ethylphenyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a 4-ethylphenyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Activité Biologique

(S)-2-amino-3-(4-ethylphenyl)propanoic acid, also known as 2-(4-ethylphenyl)propanoic acid, is an organic compound with significant biological implications. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

- Chemical Structure : The compound has the molecular formula C11H14O2.

- Common Uses : It is utilized in organic synthesis and has been investigated for its biological activities, including anti-inflammatory and antimicrobial properties .

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

- Aromatic Amino Acid Metabolism : The compound is involved in the fermentation processes by commensal bacteria, leading to the production of metabolites like p-cresol sulfate and 4-ethylphenyl sulfate, which have implications in gut health and metabolism.

- Enzyme Interactions : It has been studied for its potential interactions with enzymes, suggesting a role in modulating biochemical pathways related to inflammation and microbial resistance .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against a range of pathogens:

- Activity Against Bacteria : Some derivatives have demonstrated weak to moderate activity against Staphylococcus aureus and Enterococcus faecalis. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 64 µg/mL against these bacteria .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 - 64 | Moderate |

| Enterococcus faecalis | >64 | No significant activity |

| Methicillin-resistant strains | 1 - 8 | Potent |

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound:

- Cell Viability Studies : Compounds derived from this scaffold were tested on A549 non-small cell lung cancer cells. Some derivatives reduced cell viability significantly, with one compound achieving a 50% reduction at specific concentrations .

| Compound ID | Cell Viability Reduction (%) | Comparison to Doxorubicin |

|---|---|---|

| Compound 20 | 50% | Comparable |

| Compound 12 | 86.1% | Lower than Doxorubicin |

Case Studies

- In Vitro Antimicrobial Screening : A study assessed various derivatives against WHO priority pathogens. The results indicated that while some compounds had limited efficacy, others showed promise as potential antimicrobial agents targeting multidrug-resistant strains .

- Antioxidant Activity Assessment : In addition to antimicrobial properties, certain derivatives exhibited significant antioxidant capabilities in DPPH radical scavenging assays, indicating potential for therapeutic applications in oxidative stress-related conditions .

Future Directions

Given the preliminary findings regarding the biological activities of this compound and its derivatives, further research is warranted:

- Structural Modifications : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.

- Clinical Trials : Promising candidates should be advanced into clinical trials to evaluate their safety and efficacy in humans.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-ethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDBHFQJATNBQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.